(2-Carbamoylphenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carbamoylphenoxy)acetyl chloride is an organic compound characterized by the presence of both a carbamoyl group and an acyl chloride group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoylphenoxy)acetyl chloride typically involves the reaction of 2-carbamoylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with acetyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Carbamoylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions, introducing an acyl group into aromatic rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
(2-Carbamoylphenoxy)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of amides and esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Carbamoylphenoxy)acetyl chloride primarily involves nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Acetyl Chloride: A simpler acyl chloride that lacks the carbamoyl group.
Benzoyl Chloride: Contains a benzoyl group instead of the carbamoylphenoxy group.
Chloroacetyl Chloride: Features a chloroacetyl group instead of the carbamoylphenoxy group.
Uniqueness: (2-Carbamoylphenoxy)acetyl chloride is unique due to the presence of both a carbamoyl group and an acyl chloride group on a phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides. Additionally, the phenoxy ring provides a degree of stability and rigidity to the molecule, making it useful in the synthesis of complex organic compounds.
Properties
CAS No. |
114476-85-6 |
---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-(2-carbamoylphenoxy)acetyl chloride |
InChI |
InChI=1S/C9H8ClNO3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2,(H2,11,13) |
InChI Key |
LOTGWLKDQWRLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.